molecular formula C8H11NO3 B1294014 3-Isobutylisoxazole-5-carboxylic acid CAS No. 910321-93-6

3-Isobutylisoxazole-5-carboxylic acid

Cat. No.: B1294014
CAS No.: 910321-93-6
M. Wt: 169.18 g/mol
InChI Key: RMWIOKNXSJKWNK-UHFFFAOYSA-N
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Description

3-Isobutylisoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom

Mechanism of Action

The mechanism of action of 3-Isobutylisoxazole-5-carboxylic acid is not explicitly stated in the available literature. It’s important to note that the mechanism of action can vary greatly depending on the context in which the compound is used .

Safety and Hazards

While specific safety data for 3-Isobutylisoxazole-5-carboxylic acid is not available, general precautions for handling similar chemical compounds include avoiding inhalation or contact with skin and eyes, and using the compound only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutylamine with ethyl acetoacetate, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isobutylisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Isobutylisoxazole-5-carboxylic acid is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWIOKNXSJKWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649348
Record name 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910321-93-6
Record name 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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